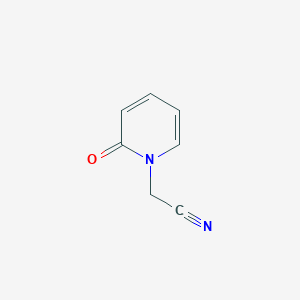

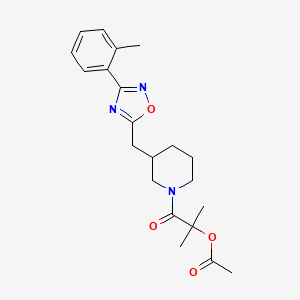

![molecular formula C14H14ClN5O B2840047 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea CAS No. 1795297-42-5](/img/structure/B2840047.png)

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea” is a complex organic molecule that contains an imidazo[1,2-b]pyrazole core . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, especially functionalization reactions . These reactions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Compounds containing imidazo[1,2-b]pyrazol-1-yl moieties have been investigated for their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds, including those with an imidazo[1,2-b]pyrazol-1-yl component, to evaluate their antibacterial activity. They found that some of these compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer Potential

The compound 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy-phenyl)urea, a derivative of imidazo[1,2-b]pyrazol, was studied for its anticancer properties. Bazin et al. (2016) identified this compound as having cytostatic activity against non-small cell lung cancer cell lines, suggesting its potential use in cancer therapy. The study emphasized the compound's ability to induce TP53 gene overexpression in mutant cell lines, indicating a possible reactivation of p53 in these cancer cells (Bazin et al., 2016).

Antimicrobial and Anticancer Agents

Further extending the potential applications, novel pyrazole derivatives with imidazo[1,2-b]pyrazol-1-yl groups have been synthesized and evaluated for both antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) discovered that some of these compounds showed higher anticancer activity than reference drugs like doxorubicin. They also displayed significant antimicrobial activity, highlighting their dual therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activity

A study by Reddy et al. (2015) explored the antioxidant activity of urea, thiourea, and selenourea derivatives with thiazole moieties. These compounds were synthesized through reactions involving 2-amino-4-(3-chlorophenyl)thiazol-5-yl components and screened for their in vitro antioxidant activity. The compounds containing selenourea functionality, in particular, demonstrated potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).

Gelation and Physical Properties

In 2011, Lloyd and Steed investigated 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea for its ability to form hydrogels in a range of acids at specific pH levels. The study found that the gelation and physical properties of these hydrogels, such as rheology and morphology, were dependent on the identity of the anion used. This research provides insights into the utility of imidazo[1,2-b]pyrazol-1-yl derivatives in designing materials with tunable physical properties (Lloyd & Steed, 2011).

Mécanisme D'action

Target of Action

Similar compounds with an imidazo[1,2-a]pyridine structure have been reported to act as inhibitors of dyrk1a , a kinase involved in various cellular processes including cell cycle regulation and neuronal differentiation .

Mode of Action

It’s known that compounds with similar structures can undergo rh(iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

Given its potential inhibitory action on dyrk1a , it could impact pathways regulated by this kinase, such as the cell cycle and neuronal differentiation pathways.

Result of Action

If it acts as an inhibitor of dyrk1a , it could potentially influence cell cycle regulation and neuronal differentiation.

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAGIURGAAGTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2839964.png)

![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)

![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)

![N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2839974.png)

![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)

![2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid](/img/structure/B2839981.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)